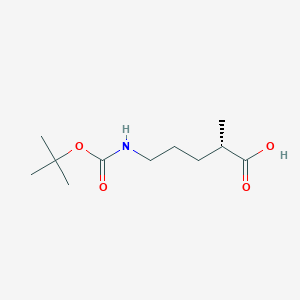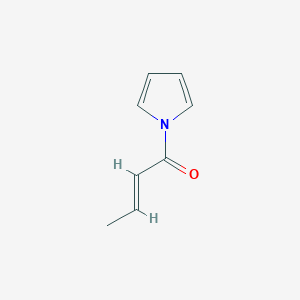
(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one is an organic compound that belongs to the class of enones, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. The compound features a pyrrole ring, a five-membered aromatic heterocycle containing nitrogen, attached to a butenone moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one can be achieved through several methods, including:
Aldol Condensation: This method involves the reaction of pyrrole with an appropriate aldehyde or ketone under basic conditions to form the enone structure.
Wittig Reaction: The Wittig reaction can be used to form the double bond by reacting a phosphonium ylide with a carbonyl compound.
Heck Reaction: This palladium-catalyzed coupling reaction can be employed to form the carbon-carbon double bond between a halogenated pyrrole and an olefin.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and purity. Catalysts, solvents, and reaction conditions are carefully selected to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole ring or the enone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(1H-Pyrrol-1-yl)prop-2-en-1-one: Similar structure with a shorter carbon chain.
(E)-1-(1H-Pyrrol-1-yl)hex-2-en-1-one: Similar structure with a longer carbon chain.
1-(1H-Pyrrol-1-yl)butan-1-one: Lacks the double bond in the enone moiety.
Uniqueness
(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one is unique due to its specific combination of a pyrrole ring and an enone moiety, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H9NO |
|---|---|
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
(E)-1-pyrrol-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C8H9NO/c1-2-5-8(10)9-6-3-4-7-9/h2-7H,1H3/b5-2+ |
Clé InChI |
SAFZJFJSZZPBOE-GORDUTHDSA-N |
SMILES isomérique |
C/C=C/C(=O)N1C=CC=C1 |
SMILES canonique |
CC=CC(=O)N1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870625.png)
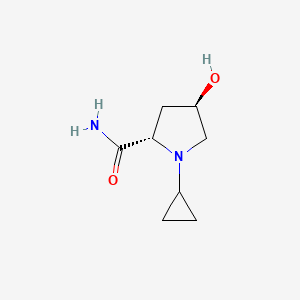

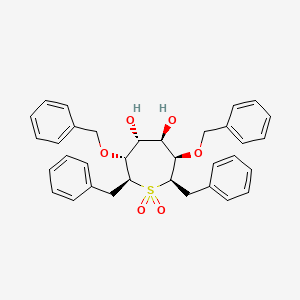
![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
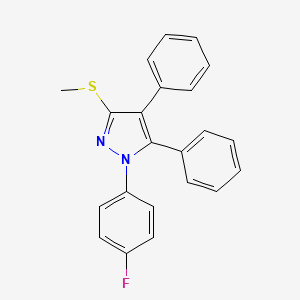
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
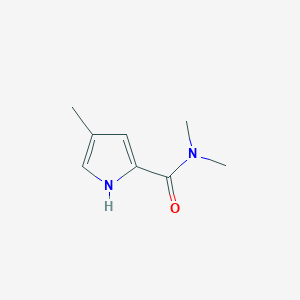
![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)
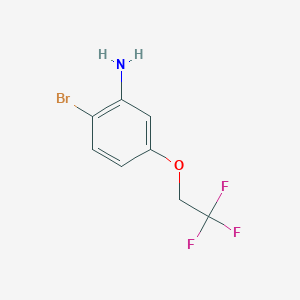
![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)
![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)
![N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B12870713.png)
